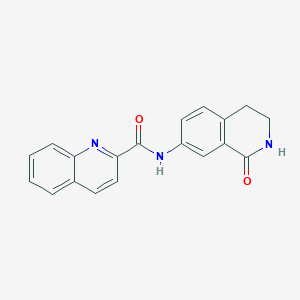
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate hydrochloride is a chemical compound with the molecular formula C13H18ClNO2 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance .
Molecular Structure Analysis
The InChI code for Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate is 1S/C13H17NO2/c1-2-16-13(15)8-10-3-4-11-5-6-14-9-12(11)7-10/h3-4,7,14H,2,5-6,8-9H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate hydrochloride is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It should be stored at 2-8°C . The molecular weight of the compound is 219.28 .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research into tetrahydroisoquinoline derivatives includes the synthesis of compounds with potential antimicrobial properties. For instance, the synthesis of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates revealed significant inhibition of bacterial and fungal growth, showcasing the antimicrobial potential of such compounds (Ahmed et al., 2006).
Structural and Spectroscopic Analysis
The structural properties and interactions of related compounds have been studied using various analytical techniques. The crystal structure, Hirshfeld surface analysis, and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate provided insights into molecular interactions and stability, offering a foundation for designing molecules with desired physical and chemical properties (Baba et al., 2019).
Cytotoxicity and Anticancer Activity
The coupling of ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate with diazotized anilines led to novel compounds tested for cytotoxicity against various cancer cell lines. This research underscores the potential of tetrahydroisoquinoline derivatives in developing new anticancer agents (Saleh et al., 2020).
Novel Antibiotics Discovery
The discovery of new natural products with antibiotic properties from microorganisms highlights the ongoing search for new therapeutic agents. Tetrahydroquinoline derivatives, such as those identified in cultures of Janibacter limosus, exhibit high biological activity against bacteria and fungi, pointing to the potential of such compounds in treating infectious diseases (Asolkar et al., 2004).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-16-13(15)8-10-3-4-11-5-6-14-9-12(11)7-10;/h3-4,7,14H,2,5-6,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZPQJOTFORUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(CCNC2)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-7-yl)acetate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2953675.png)
![ethyl 2-{[3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate](/img/structure/B2953676.png)
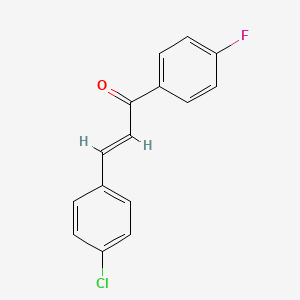
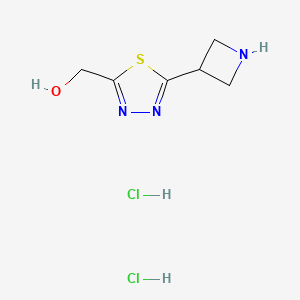
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-carboxamide](/img/structure/B2953680.png)
![(Z)-methyl 2-(4-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2953682.png)
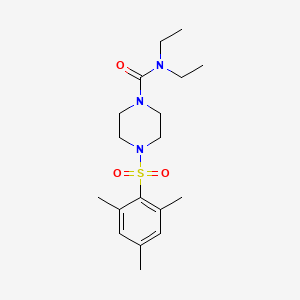
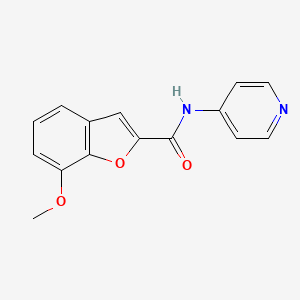
![3-phenoxy-N-[4-[[4-(3-phenoxypropanoylamino)phenyl]methyl]phenyl]propanamide](/img/structure/B2953690.png)
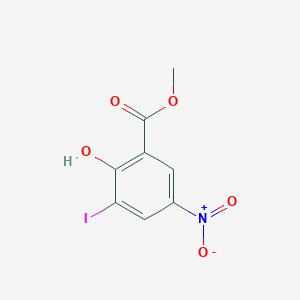
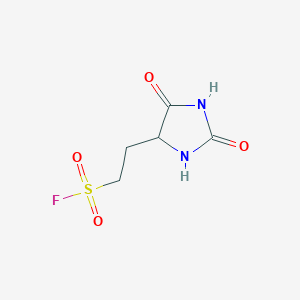

![N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2953697.png)
